rac-cis-7-Hydroxy Pramipexole
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Overview
Description
rac-cis-7-Hydroxy Pramipexole: is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . It is a derivative of pramipexole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of rac-cis-7-Hydroxy Pramipexole involves several steps, starting with the preparation of the benzothiazole ring system. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 7th position of the benzothiazole ring through a hydroxylation reaction.
Propylamino Substitution: The propylamino group is introduced at the 6th position through a substitution reaction using a suitable propylamine
Chemical Reactions Analysis
rac-cis-7-Hydroxy Pramipexole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-cis-7-Hydroxy Pramipexole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-cis-7-Hydroxy Pramipexole is similar to that of pramipexole. It acts as a dopamine receptor agonist, primarily targeting the D2 and D3 receptors in the brain. By stimulating these receptors, the compound helps to alleviate symptoms associated with dopamine deficiency, such as those seen in Parkinson’s disease . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
rac-cis-7-Hydroxy Pramipexole can be compared with other dopamine agonists, such as:
Pramipexole: The parent compound, used widely in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar therapeutic purposes.
Apomorphine: A non-selective dopamine agonist used in the treatment of advanced Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1 |
InChI Key |
UWNDKVURLHPSSG-HTRCEHHLSA-N |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Origin of Product |
United States |
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